Bolton-Hunter reagent

Overview

Description

It is primarily utilized for the iodination of proteins, especially those that do not contain tyrosine residues or have tyrosine residues that are not accessible for iodination . This reagent is particularly valuable for labeling proteins with radioactive iodine, which is essential for various analytical and diagnostic applications .

Preparation Methods

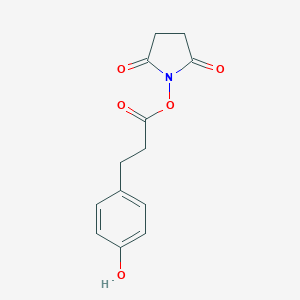

Synthetic Routes and Reaction Conditions: The synthesis of the Bolton-Hunter reagent involves the reaction of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Reaction Mechanism and Target Sites

The Bolton-Hunter reagent reacts with primary amino groups (ε-amino groups of lysine or N-terminal α-amino groups) via nucleophilic acyl substitution. The reagent’s NHS ester group facilitates covalent bonding, transferring the iodinated phenylpropionic acid moiety to the protein (Fig. 1) .

Key Steps:

-

Activation : The NHS ester group enhances electrophilicity, promoting reactivity with nucleophiles like amines.

-

Conjugation : The reagent’s propionate group links to the target protein’s amino group, forming a stable amide bond.

-

Iodination : Pre-iodinated reagent variants (e.g., mono- or di-iodinated SHPP) directly introduce .

Buffer Systems

Stoichiometry

Typical molar ratios range from 3:1 to 4:1 (reagent:protein) to ensure efficient labeling without aggregation . Excess reagent is removed via dialysis or gel filtration.

Iodination Efficiency

| Parameter | Value | Source |

|---|---|---|

| Specific Activity | 2200 Ci/mmol (81.4 TBq/mmol) | |

| Labeling Yield (annexin V) | 110–220 kBq/µg (1 iodine per 10 molecules) |

Comparative Analysis of Iodination Methods

The Bolton-Hunter method is non-oxidative , making it gentler than alternatives like chloramine-T or Iodogen .

| Method | Mechanism | Target Residues | Oxidative Damage Risk |

|---|---|---|---|

| Bolton-Hunter | Acylation of amines | Lysine, N-terminus | Low |

| Chloramine-T | Tyrosine iodination | Tyrosine | High |

| Iodogen | Surface oxidation | Tyrosine | Moderate |

Radioimmunoassays (RIA)

-

Used to label antigens or antibodies with for high-sensitivity detection .

-

Example: Gentamicin derivatives labeled for antibiotic quantification .

Molecular Imaging

-

Annexin V labeling : Detects apoptotic cells in vivo via SPECT/CT, with minimal deiodination .

-

Quantum dot tracking : Enables biodistribution studies in reticuloendothelial systems .

Membrane Protein Studies

Stability and Handling

-

Storage : −30°C to −10°C in anhydrous solvents (e.g., 2-methyltetrahydrofuran) .

-

Decomposition Risk : Hydrolysis of NHS ester in aqueous solutions; reconstitute immediately before use .

Limitations and Mitigations

-

Low Tyrosine Compatibility : Unsuitable for proteins requiring tyrosine-specific labeling .

-

Batch Variability : Fresh reagent lots recommended for consistent activity .

Example Protocol ( )

-

Prepare Protein : 5 µg protein in 0.1 M borate buffer (pH 8.5).

-

Add Reagent : 0.2 µg this compound, stir at 0°C for 15 min.

-

Quench : Add 0.5 mL 0.2 M glycine (pH 8.5) to block unreacted ester.

-

Purify : Dialyze against PBS or use size-exclusion chromatography.

Scientific Research Applications

Protein Iodination

Bolton-Hunter reagent is extensively used for the iodination of proteins, which is crucial for several applications including:

- Target Labeling : It allows for the labeling of cytosolic proteins, membrane proteins, viruses, and cell lysates. This is particularly useful in radioimmunoassays where high specificity is required for detecting antigens and haptens .

- Non-Oxidative Labeling : Unlike traditional oxidative methods, this compound provides a gentler approach to iodination, preserving the native structure of proteins. This is especially beneficial for proteins susceptible to oxidation .

- Enhanced Iodination Efficiency : The reagent can significantly enhance the iodination yield of proteins that do not naturally contain tyrosine residues. For instance, studies have shown that this compound can iodinate human hemoglobin more effectively than oxidative methods while maintaining its structural integrity .

Biomedical Research

This compound has been applied in various biomedical research contexts:

- Radiolabeling Liposomes : It has been used to radiolabel glycoprotein-conjugated liposomes, enhancing their potential as targeted drug carriers. The incorporation of p-hydroxyphenylpropyl groups into liposome membranes facilitates higher labeling efficiencies compared to untreated liposomes .

- Biodistribution Studies : Research involving quantum dots (QDs) has utilized this compound for radioiodination to study their biodistribution. The yield achieved was approximately 33.4%, demonstrating its effectiveness in labeling nanoparticles for imaging applications .

Case Study 1: Iodination of Membrane Proteins

A study focused on the iodination of membrane proteins demonstrated that this compound could effectively label these proteins without affecting their functionality. By using water-soluble variants of the reagent, researchers were able to achieve high specific activity while minimizing cross-reactivity with cytosolic proteins .

Case Study 2: Targeting C5a Receptors

In another investigation, Bolton-Hunter labeled C5a was shown to bind with high affinity to its receptor, illustrating its utility in studying receptor-ligand interactions. The binding affinity was characterized using radiolabeled compounds, providing insights into the dynamics of immune responses .

Mechanism of Action

The Bolton-Hunter reagent exerts its effects through the formation of stable amide bonds with primary amines in proteins . The N-hydroxysuccinimide ester group reacts with the amine group of lysine residues, resulting in the covalent attachment of the reagent to the protein. This process allows for the subsequent iodination of the protein, which can be used for various analytical and diagnostic applications .

Comparison with Similar Compounds

N-succinimidyl-4-iodobenzoate: Another reagent used for the iodination of proteins, but it targets different amino acid residues.

N-succinimidyl-3-iodobenzoate: Similar to the Bolton-Hunter reagent but with a different chemical structure, affecting its reactivity and specificity.

Uniqueness: The this compound is unique due to its ability to iodinate proteins that lack tyrosine residues or have tyrosine residues that are not accessible for iodination . This makes it particularly valuable for labeling a wide range of proteins without affecting their biological activity .

Biological Activity

The Bolton-Hunter reagent, also known as SHPP (N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl) propionic acid), is a significant tool in biochemical research, particularly for the iodination of proteins. This reagent is especially useful for labeling proteins that lack tyrosine residues, which are typically difficult to iodinate using conventional methods. The following sections detail its biological activity, applications, and relevant research findings.

The this compound functions by covalently binding to the amino groups of proteins, specifically targeting the ε-amino groups of lysine residues and the α-amino groups at the N-terminus. This reaction enhances the number of tyrosyl groups available for iodination, facilitating the use of radioactive iodine-125 in various assays.

Optimal Conditions

- pH Level : The optimal reaction occurs at pH 8.5.

- Reaction Time : Typically, the reaction is conducted at low temperatures (0°C) to minimize protein denaturation.

Applications

This compound has diverse applications in biological research:

- Protein Labeling : It is primarily used for labeling proteins in radioimmunoassays and other binding studies.

- Iodination of Membrane Proteins : The water-soluble variant allows for effective iodination of membrane proteins, which are often inaccessible to traditional iodinating agents.

- Target Antigen Labeling : It is used to label target antigens and hapten derivatives with high specificity.

Case Study 1: Iodination Efficiency

Research indicates that this compound significantly improves iodination efficiency for proteins lacking tyrosine residues. In a study comparing various iodination methods, Bolton-Hunter showed superior performance in labeling proteins such as Gentamicin and other cytosolic proteins (Langone, 1980) .

Case Study 2: Membrane Protein Labeling

A study demonstrated that using the water-soluble this compound effectively labeled membrane proteins without affecting cytosolic protein integrity. This method allowed researchers to isolate membrane proteins with high specific activity while avoiding nonspecific labeling (G-Biosciences) .

Data Table: Comparison of Iodination Methods

| Method | Target Proteins | Efficiency | Comments |

|---|---|---|---|

| This compound | Proteins lacking tyrosine | High | Suitable for membrane and cytosolic proteins |

| Conventional Iodination | Tyrosine-rich proteins | Moderate | Limited by accessibility and oxidation risk |

| Wood Reagent | General protein labeling | High | Effective but less specific than Bolton-Hunter |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUKRFVOACELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187673 | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-95-9 | |

| Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034071959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34071-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ADS738UZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.